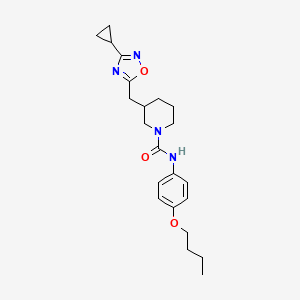![molecular formula C12H10FN5 B2696162 1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine CAS No. 1538794-47-6](/img/structure/B2696162.png)
1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine” is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-D]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-D]pyrimidine derivatives were also described, providing insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its IUPAC name and the class of compounds it belongs to. The IUPAC name provides information about the types of atoms in the molecule and their arrangement .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been reported. For example, the reaction of certain compounds with formamide, formic acid, and triethyl orthoformate resulted in the formation of pyrazolo[3,4-D]pyrimidine, pyrazolo[3,4-D]pyrimidin-4(3H)one, and 5-ethoxymethylene-aminopyrazole-4-carbo-nitrile derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure. For example, the compound has a molecular weight of 135.1267 .Aplicaciones Científicas De Investigación
Antimicrobial and Antituberculosis Agents
Pyrazolo[1,5-a]pyrimidines have shown potential as potent inhibitors of mycobacterial ATP synthase, important for the treatment of Mycobacterium tuberculosis. Novel analogues containing a 3-(4-fluoro)phenyl group demonstrated potent in vitro growth inhibition of M.tb, indicating their potential as inhibitors (Sutherland et al., 2022).
Synthesis of Antibacterial Additives
Research has been conducted on synthesizing heterocyclic compounds with antimicrobial activity when incorporated into surface coatings and printing ink pastes. Compounds containing pyrazolo[1,5-a]pyrimidine structures exhibited significant antimicrobial effects, suggesting their utility in enhancing the antimicrobial properties of varnishes and inks (El‐Wahab et al., 2015).
Development of Molecular Probes
The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, including structures similar to the compound , have been developed as high-affinity and selective antagonists for the human A2A adenosine receptor. These compounds have been synthesized with various functional groups, including fluorophore reporter groups, demonstrating their application as pharmacological probes for studying receptors (Kumar et al., 2011).
Inhibitors of Cognitive Impairment
A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was investigated for their role as phosphodiesterase 1 (PDE1) inhibitors. These compounds, through systematic optimization, led to the identification of a clinical candidate for the treatment of cognitive deficits associated with neurodegenerative and neuropsychiatric diseases, indicating their significant therapeutic potential (Li et al., 2016).
Synthesis and Structural Analysis
Efforts have been made to understand the electronic structure and vibrational assignments of similar pyrazolo[3,4-d]pyrimidin-4-amine compounds through theoretical and experimental methods. This research contributes to a deeper understanding of the molecule's reactivity and potential applications in various scientific fields (Shukla et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of 1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
This compound exerts its action by inhibiting these protein kinases . By inhibiting these enzymes, the compound interferes with the cellular signaling processes that regulate cell growth and differentiation .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways are responsible for cell growth regulation, differentiation, migration, and metabolism . The downstream effects of this inhibition can lead to the suppression of tumor cell growth and the induction of apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and the induction of apoptosis . This can lead to the suppression of tumor growth and potentially contribute to the treatment of cancer .
Direcciones Futuras
The future directions for research on “1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine” and similar compounds could involve further exploration of their synthesis, structure-activity relationships, and biological activities. For instance, the development of new pyrimidines as anti-inflammatory agents has been suggested .
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-6-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN5/c1-7-16-11(14)10-6-15-18(12(10)17-7)9-4-2-3-8(13)5-9/h2-6H,1H3,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIZMQLZPIXCTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=NN(C2=N1)C3=CC(=CC=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]acetamide](/img/structure/B2696081.png)

![5-methyl-3-oxo-N-(pyridin-3-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2696086.png)
![2-((4-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2696089.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2696091.png)


![4-cyano-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2696098.png)
![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2696099.png)

amine hydrochloride](/img/structure/B2696101.png)
![ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate](/img/structure/B2696102.png)